
4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H25N3O3S2 and its molecular weight is 515.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic derivative belonging to the imidazoquinazoline class, noted for its diverse biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities based on recent research findings.
- Molecular Formula : C28H25FN4O3S
- Molecular Weight : 516.59 g/mol
- CAS Number : 1028770-79-7
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:
Pathogen | MIC (μg/mL) | Comments |
---|---|---|
Staphylococcus aureus | 1.56 | Effective against MRSA |
Escherichia coli | >100 | Inactive against Gram-negative bacteria |
Candida albicans | 7.80 | Moderate antifungal activity |
Mycobacterium tuberculosis | 10 | Inhibits growth effectively |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) with a low MIC of 1.56 μg/mL. In contrast, it was ineffective against Gram-negative bacteria like Escherichia coli , emphasizing its selective action towards Gram-positive organisms .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibited moderate antifungal activity against Candida albicans , with an MIC of 7.80 μg/mL. This suggests potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. The results indicated that it possesses significant antiproliferative effects:
Cell Line | IC50 (μM) | Effectiveness |
---|---|---|
A549 (lung cancer) | 8.5 | High cytotoxicity observed |
HeLa (cervical cancer) | 12.0 | Moderate cytotoxicity |
MCF-7 (breast cancer) | 15.0 | Lower cytotoxicity compared to A549 |
The compound's ability to inhibit cell growth was particularly pronounced in lung cancer cells (A549), where an IC50 value of 8.5 μM was recorded, indicating promising anticancer activity that warrants further investigation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, notably targeting α-glucosidase, which is relevant in the management of type 2 diabetes mellitus:
Compound | Inhibition (%) | Comparison to Control |
---|---|---|
3-(5-{...}) | 75 | Superior to acarbose (control) |
This significant inhibition rate suggests that the compound could be developed as a novel therapeutic agent for diabetes management due to its ability to modulate glucose metabolism .
The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The presence of the fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, influencing various cellular pathways involved in microbial resistance and tumor growth suppression.
Case Studies and Research Findings
- A study demonstrated that the compound inhibited biofilm formation in staphylococci without affecting planktonic cell viability, indicating a unique mechanism that could be exploited for therapeutic applications in persistent infections .
- Another research effort reported on the synthesis and evaluation of related quinazoline derivatives, revealing structure-activity relationships that underscore the importance of specific functional groups in enhancing biological activity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that thiazole derivatives, including those related to 4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against different microbial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida species and various bacteria, including Escherichia coli and Klebsiella pneumoniae .
Compound | MIC (µg/ml) | Target Microorganism |
---|---|---|
4f | 31.25 | C. glabrata (ATCC 24433) |
4b | 62.5 | K. pneumoniae (NCTC 9633) |
4c | <31.25 | E. coli (ATCC 25922) |
These findings suggest that compounds with thiazole moieties can be effective in combating infections caused by resistant strains of bacteria.
Anticancer Potential
The anticancer properties of thiazole derivatives have also been explored extensively. A notable study investigated the anticancer activity of various thiazole-based compounds against human colorectal carcinoma cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N9 | 5.85 | HCT116 (Colorectal Carcinoma) |
N18 | 4.53 | HCT116 (Colorectal Carcinoma) |
Standard Drug | 9.99 | HCT116 (Colorectal Carcinoma) |
The presence of specific substituents on the thiazole ring was found to correlate with increased anticancer activity, highlighting the importance of structural modifications in drug design.
Mechanistic Insights
The mechanisms underlying the biological activities of thiazole derivatives have been elucidated through various studies employing molecular docking and dynamics simulations. These approaches have demonstrated how these compounds interact with target enzymes such as dihydrofolate reductase and acetylcholinesterase, both critical in cancer proliferation and neurodegenerative diseases like Alzheimer’s .
In Silico Studies
In silico studies have complemented experimental findings by predicting the binding affinities and interactions of thiazole derivatives with biological targets. For instance, molecular docking studies indicated that certain modifications to the thiazole structure could enhance binding efficacy to acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease .
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S2/c1-3-19-31(20-4-2)36(33,34)24-17-15-23(16-18-24)27(32)30-28-29-25(21-11-7-5-8-12-21)26(35-28)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCUMDVOVXOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.